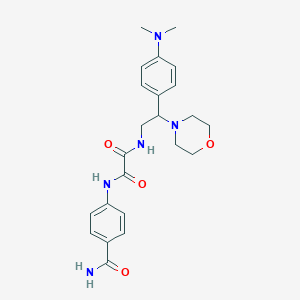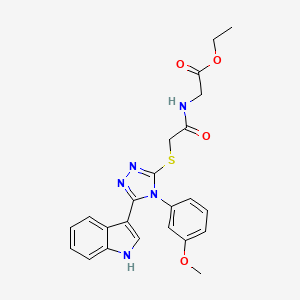
ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a synthetic organic compound. This molecule is interesting due to its unique structure that combines an indole core with a 1,2,4-triazole ring, and an acetate ester. The presence of various functional groups like methoxy, indole, triazole, and thioacetamide make it a compound of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as indole, 3-methoxybenzaldehyde, and appropriate reagents for triazole formation.
Step-by-Step Synthesis
Formation of 1,2,4-triazole: : This can be achieved through cyclization reactions involving hydrazines and aldehydes/ketones.
Linking of Indole and Triazole Moieties: : A condensation reaction often forms the bond between the indole and triazole rings.
Thioacetamide Group Introduction: : This can be accomplished via nucleophilic substitution reactions.
Esterification: : The final esterification to form ethyl acetate can be achieved using classic esterification conditions involving acids and alcohols under catalytic conditions.
Industrial Production Methods
While laboratory-scale synthesis is well documented, scaling up to industrial production may require optimizing each step for efficiency and cost-effectiveness, often through flow chemistry or batch processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the indole ring and other positions.
Reduction: : The triazole and indole rings can be targets for selective reduction.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur due to various reactive sites.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Involves reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Depends on the specific site; common reagents include halogenating agents for electrophilic substitution or amines for nucleophilic substitution.
Major Products Formed
Oxidation often produces oxidized derivatives like quinones.
Reduction can yield partially or fully reduced forms, modifying the electronic characteristics.
Substitution reactions give rise to derivatives with different substituents at the reactive sites.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block in organic synthesis due to its diverse functional groups, allowing the construction of more complex molecules.
Biology
In biological research, it is used to study enzyme interactions and binding affinities due to its unique structure.
Medicine
Industry
Used in the development of novel materials and as a potential intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound's mechanism of action primarily revolves around its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. It can interact with enzymes, receptors, or other proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Similar structure with a hydroxy group instead of methoxy.
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Contains a chloro substituent on the phenyl ring.
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-aminophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Features an amino group on the phenyl ring.
Uniqueness
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate stands out due to its methoxy group, which may influence its electronic properties and interaction with molecular targets differently compared to its analogs.
This compound's multifaceted nature makes it an intriguing subject of study across various fields, from synthetic chemistry to biomedical research.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-3-32-21(30)13-25-20(29)14-33-23-27-26-22(18-12-24-19-10-5-4-9-17(18)19)28(23)15-7-6-8-16(11-15)31-2/h4-12,24H,3,13-14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INASWEYXNJXFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
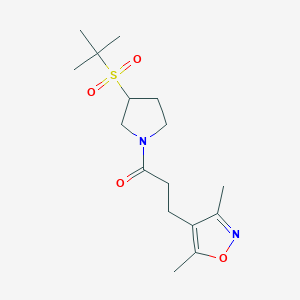
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)


![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2395321.png)
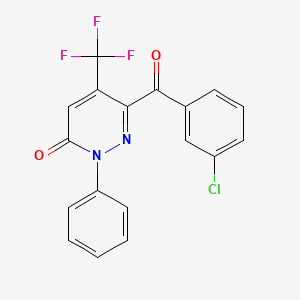
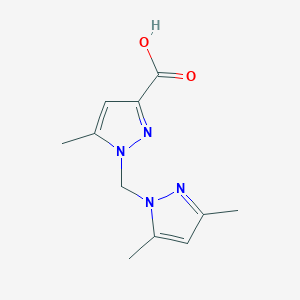

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
![N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2395330.png)
